molecular formula C19H18N4O3S B11669865 4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid

4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid

Cat. No.: B11669865
M. Wt: 382.4 g/mol
InChI Key: QFAFQVXFOFGBLY-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid is a complex organic compound that features a benzimidazole moiety, a benzoic acid group, and a hydrazinylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid typically involves multiple steps. One common approach is the condensation of 1-ethyl-1H-benzimidazole-2-thiol with an appropriate acylating agent to form the intermediate thioester. This intermediate is then reacted with hydrazine to form the hydrazide. The final step involves the condensation of the hydrazide with 4-formylbenzoic acid under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. The hydrazinylidene linkage can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[(E)-[[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C19H18N4O3S/c1-2-23-16-6-4-3-5-15(16)21-19(23)27-12-17(24)22-20-11-13-7-9-14(10-8-13)18(25)26/h3-11H,2,12H2,1H3,(H,22,24)(H,25,26)/b20-11+

InChI Key

QFAFQVXFOFGBLY-RGVLZGJSSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.